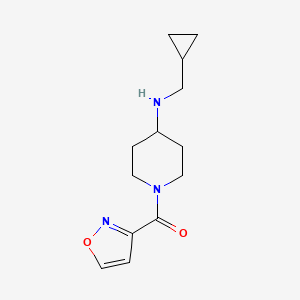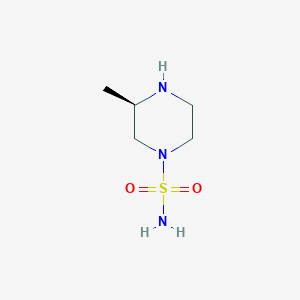
2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the alpha carbon is methylated
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Difluor-α-Methyl-Benzolessigsäuremethylester umfasst in der Regel die folgenden Schritte:
-
Herstellung des Ausgangsmaterials: : Die Synthese beginnt mit der Herstellung von 2,4-Difluorbenzolessigsäure. Dies kann durch Halogenierung von Benzolessigsäure mit Fluorierungsmitteln wie Schwefeltetrafluorid (SF4) oder Diethylaminoschwefeltrifluorid (DAST) erfolgen.
-
Veresterung: : Die 2,4-Difluorbenzolessigsäure wird dann verestert, um den Methylester zu bilden. Diese Reaktion wird typischerweise mit Methanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure (H2SO4) oder Salzsäure (HCl) durchgeführt.
-
Methylierung: : Der letzte Schritt umfasst die Methylierung des α-Kohlenstoffs. Dies kann mit Methyliodid (CH3I) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) erfolgen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2,4-Difluor-α-Methyl-Benzolessigsäuremethylester kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen (Temperatur, Druck und Konzentration) gewährleisten eine gleichbleibende Produktqualität.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise an der α-Methylgruppe, was zur Bildung von Carbonsäuren oder Ketonen führt.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder den fluorierten Benzolring in einen nicht-fluorierten Ring umwandeln.
Substitution: Die Fluoratome am Benzolring können durch andere funktionelle Gruppen durch nukleophile aromatische Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Oxidation: 2,4-Difluor-α-Methyl-Benzolessigsäure.
Reduktion: 2,4-Difluor-α-Methyl-Benzolethanol.
Substitution: 2,4-Difluor-α-Methyl-Benzolessigsäurederivate mit verschiedenen Substituenten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 2,4-Difluor-α-Methyl-Benzolessigsäuremethylester als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Sein fluorierter aromatischer Ring macht ihn zu einem wertvollen Baustein für die Entwicklung neuer Verbindungen mit einzigartigen Eigenschaften.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen fluorierter aromatischer Verbindungen auf biologische Systeme zu untersuchen. Seine strukturelle Ähnlichkeit mit natürlichen aromatischen Säuren ermöglicht es ihm, in verschiedenen biochemischen Assays als Modellverbindung zu dienen.
Medizin
In der Medizin werden Derivate von 2,4-Difluor-α-Methyl-Benzolessigsäuremethylester auf ihr Potenzial als pharmazeutische Wirkstoffe untersucht. Das Vorhandensein von Fluoratomen kann die metabolische Stabilität und Bioverfügbarkeit von Arzneikandidaten verbessern.
Industrie
In der Industrie wird diese Verbindung bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet, wobei ihre einzigartigen chemischen Eigenschaften wünschenswerte Eigenschaften wie erhöhte Haltbarkeit und Widerstandsfähigkeit gegen Abbau verleihen können.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Difluor-α-Methyl-Benzolessigsäuremethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluoratome können die Elektronenverteilung im Molekül beeinflussen, was sich auf seine Reaktivität und Bindungsaffinität zu Enzymen oder Rezeptoren auswirkt. Die Methylestergruppe kann hydrolysiert werden, um die aktive Säureform freizusetzen, die dann an verschiedenen biochemischen Wegen teilnehmen kann.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to enzymes or receptors. The methyl ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Difluorbenzolessigsäure: Fehlt die Methylestergruppe.
2,4-Difluor-α-Methyl-Benzolessigsäure: Fehlt die Veresterung.
2,4-Difluor-α-Methyl-Benzolethanol: Reduktionsprodukt des Esters.
Einzigartigkeit
2,4-Difluor-α-Methyl-Benzolessigsäuremethylester ist aufgrund seiner Kombination aus Fluorsubstitution und Esterfunktionalität einzigartig. Diese Kombination verleiht besondere chemische und physikalische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
methyl 2-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI-Schlüssel |
HMRROKZXOMXPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)



![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)

![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)
